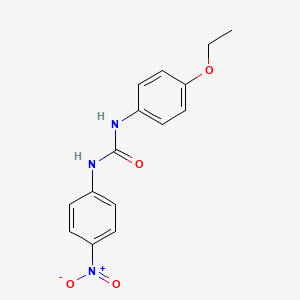

1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea

Description

Significance of Urea (B33335) Functionalities in Supramolecular Chemistry and Materials Science

The urea functional group is of paramount importance in supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor nih.gov. This dual functionality allows urea derivatives to self-assemble through a highly predictable and robust hydrogen-bonding pattern known as the "urea tape" or α-network acs.orgacs.orgfigshare.comresearchgate.net. In this motif, molecules link together in a linear chain through bifurcated N-H···O hydrogen bonds acs.orgresearchgate.net.

This capacity for self-assembly is harnessed in materials science to construct a variety of functional materials. Researchers have utilized urea-based molecules to create supramolecular gels, liquid crystals, and other soft materials acs.org. Furthermore, the predictable nature of urea-based interactions is instrumental in crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. The versatility of urethane/urea chemistry also extends to biomaterials, where it is used to create scaffolds for tissue engineering and drug delivery systems rsc.orgacs.org.

Overview of Aryl Urea Scaffolds in Advanced Chemical Systems

Aryl ureas, and specifically N,N'-diaryl ureas, are compounds where the urea nitrogen atoms are attached to aromatic rings. This scaffold is a privileged structure in chemical research due to its rigid framework and the electronic properties conferred by the aryl groups. These aromatic rings provide opportunities for additional non-covalent interactions, such as π–π stacking, which work in synergy with the primary hydrogen bonds to direct the assembly of complex structures mdpi.comnih.gov.

In medicinal chemistry, the diaryl urea scaffold is a well-established pharmacophore. The unique structural and hydrogen-bonding characteristics of this moiety are essential for binding to the kinase domains of proteins, making these compounds effective enzyme inhibitors nih.gov. The ability to modify the peripheral aryl rings allows for the fine-tuning of a compound's biological activity, solubility, and other pharmacokinetic properties. This has led to the development of numerous diaryl urea-based drugs and drug candidates nih.govmdpi.com. Beyond medicine, these scaffolds are explored for creating novel materials with applications in electronics and separations mdpi.comnih.gov.

Contextualizing 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea within Diarylurea Research

This compound is an asymmetrical N,N'-diaryl urea that embodies the key features of this compound class. Its structure consists of a central urea bridge connecting two different phenyl rings: one substituted with an electron-donating ethoxy group (-OCH₂CH₃) and the other with a strongly electron-withdrawing nitro group (-NO₂).

The presence of the 4-nitro group is particularly noteworthy. While the urea C=O group is the typical hydrogen bond acceptor in the formation of urea tapes, strong electron-withdrawing groups on the aryl ring can alter this preference. The oxygen atoms of the nitro group can act as competing hydrogen bond acceptors for the urea N-H donors acs.orgacs.orgresearchgate.net. This competition can lead to different supramolecular structures, deviating from the classic urea α-network acs.orgacs.orgresearchgate.net. Research on N-Aryl-N′-4-nitrophenyl ureas has shown that the formation of the traditional urea tape can be disrupted in favor of synthons involving the nitro group acs.org. Therefore, the study of this compound can provide valuable insights into the principles of hydrogen bond competition and the rational design of supramolecular architectures.

Data Tables

Table 1: Molecular Features of this compound

| Feature | Description |

| Chemical Formula | C₁₅H₁₅N₃O₄ |

| Molecular Weight | 301.30 g/mol |

| Core Structure | N,N'-diaryl urea |

| Substituent 1 | 4-Ethoxyphenyl (Electron-donating) |

| Substituent 2 | 4-Nitrophenyl (Electron-withdrawing) |

| Key Functional Groups | Urea (-NH-CO-NH-), Ether (-O-), Nitro (-NO₂) |

| Hydrogen Bond Donors | 2 (N-H groups) |

| Hydrogen Bond Acceptors | 3 (C=O group, 2x O from NO₂) |

Table 2: Representative Bond Geometries in Diaryl Urea Scaffolds

The following table provides typical bond lengths and angles for the core urea moiety, based on crystallographic data of urea and related diaryl compounds. These values are representative and may vary slightly for this compound.

| Bond/Angle | Typical Value |

| C=O Bond Length | ~1.25 - 1.27 Å |

| C-N Bond Length | ~1.34 - 1.38 Å |

| N-C-N Angle | ~116 - 118° |

| O=C-N Angle | ~121 - 123° |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-2-22-14-9-5-12(6-10-14)17-15(19)16-11-3-7-13(8-4-11)18(20)21/h3-10H,2H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXAKSQIVGOJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 1 4 Ethoxyphenyl 3 4 Nitrophenyl Urea

Advanced Synthetic Routes for Diarylurea Formation

The synthesis of unsymmetrical diaryl ureas such as 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)urea can be achieved through several distinct pathways, ranging from traditional solution-phase reactions to modern, more sustainable methods.

Conventional and Optimized Solution-Phase Synthesis Protocols

The most conventional and widely adopted method for synthesizing N,N'-disubstituted unsymmetrical ureas involves the reaction of an amine with an isocyanate. For this compound, this protocol entails the reaction of 4-ethoxyaniline with 4-nitrophenyl isocyanate .

The isocyanate itself is often generated in situ from the corresponding amine, 4-nitroaniline , by reacting it with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate). nih.govmdpi.com This two-step, one-pot procedure typically involves the slow addition of the aniline (B41778) to a solution of the phosgene equivalent to form the isocyanate, followed by the introduction of the second amine. nih.gov The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) and may require refluxing to ensure completion. nih.gov The final product can then be isolated and purified through standard techniques like filtration and recrystallization. nih.gov

An alternative, though less common, solution-phase route involves the reaction of a carbamate (B1207046), such as phenyl N-(4-nitrophenyl)carbamate, with an amine (4-ethoxyaniline). This method avoids the direct handling of isocyanates but requires the prior synthesis of the carbamate intermediate.

Table 1: Comparison of Solution-Phase Synthetic Protocols

| Method | Starting Materials | Key Reagents | General Conditions |

|---|---|---|---|

| Isocyanate Route | 4-Ethoxyaniline, 4-Nitroaniline | Triphosgene, Diphosgene, or pre-formed 4-nitrophenyl isocyanate | Inert solvent (e.g., DCM), often requires heating/reflux |

| Carbamate Route | 4-Ethoxyaniline, Phenyl N-(4-nitrophenyl)carbamate | Pyridine (B92270) or other base | Anhydrous THF or Pyridine, 50°C |

Mechanochemical Approaches for Environmentally Conscious Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, presents a green and sustainable alternative to traditional solvent-based syntheses. The synthesis of ureas via mechanochemical methods typically involves the ball-milling of an amine with an isocyanate, or other starting materials, in the absence of a solvent or with minimal amounts of a liquid additive (liquid-assisted grinding).

This approach offers significant environmental benefits by reducing or eliminating solvent waste. While a specific mechanochemical protocol for this compound is not prominently documented, the general applicability of this method to urea (B33335) formation suggests its feasibility. rsc.org Such a synthesis would involve co-milling 4-ethoxyaniline and 4-nitrophenyl isocyanate, potentially leading to a high-yield, solvent-free production of the target compound. This strategy aligns with the principles of green chemistry by minimizing waste and energy consumption.

Catalyst-Assisted Synthetic Strategies

To circumvent the use of toxic phosgene and moisture-sensitive isocyanates, catalyst-assisted methods have been developed. Palladium-catalyzed C–N cross-coupling reactions represent a powerful strategy for forming the diarylurea linkage. A versatile approach involves a two-pot sequence starting from a protected urea, such as benzylurea (B1666796).

In this strategy, benzylurea is first subjected to a Pd-catalyzed arylation with an aryl halide (e.g., 1-bromo-4-nitrobenzene). Following this coupling, the benzyl (B1604629) protecting group is removed via hydrogenolysis. The resulting mono-substituted urea, 1-(4-nitrophenyl)urea , can then undergo a second Pd-catalyzed arylation with a different aryl halide (e.g., 1-bromo-4-ethoxybenzene) to yield the final unsymmetrical diarylurea. This method is highly modular and allows for the synthesis of a wide array of diaryl ureas from readily available starting materials.

Structural Derivatization Strategies for Targeted Academic Investigations

The structure of this compound serves as a scaffold that can be systematically modified to study the relationship between molecular structure and material properties. These derivatization strategies are crucial for academic research aimed at understanding and tuning the compound's characteristics.

Systematic Substituent Effects on Aromatic Rings for Modulating Electronic and Supramolecular Properties

The electronic and supramolecular properties of the target compound are dictated by the interplay between the electron-donating ethoxy group (-OEt) and the strongly electron-withdrawing nitro group (-NO2). The urea moiety itself is a potent hydrogen-bond donor and acceptor, forming N-H···O hydrogen bonds that often lead to one-dimensional tape or ribbon motifs in the solid state. nih.govrsc.org

Academic investigations can systematically probe these properties by:

Varying the Alkoxy Chain: Replacing the ethoxy group with methoxy, propoxy, or butoxy groups to study the effect of alkyl chain length on solubility, crystal packing, and thermal properties.

Altering the Electron-Withdrawing Group: Substituting the nitro group with other electron-withdrawing groups like cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) to fine-tune the electronic polarization of the molecule and the acidity of the N-H protons.

Positional Isomerism: Moving the ethoxy and nitro substituents to the ortho or meta positions on the phenyl rings. This would drastically alter the molecular geometry and the directionality of intermolecular interactions, thereby influencing the resulting supramolecular assembly. rsc.org

These modifications allow for a detailed exploration of how subtle electronic and steric changes can disrupt or modify the hydrogen-bonding networks and π-π stacking interactions that govern the material's properties. mdpi.com

Introduction of Heteroatoms for Altering Intermolecular Interactions

For academic study, one could synthesize analogues of this compound where:

The 4-ethoxyphenyl ring is replaced by a heteroaryl group such as a pyridyl, pyrimidinyl, or pyrazinyl ring. For example, reacting 4-aminopyridine with 4-nitrophenyl isocyanate would yield 1-(pyridin-4-yl)-3-(4-nitrophenyl)urea .

The 4-nitrophenyl ring is replaced. Reacting 4-ethoxyaniline with a heteroaryl isocyanate, such as 3-isocyanatoquinoline , would provide a different class of derivatives.

These modifications create aryl-heteroaryl ureas whose intermolecular interaction patterns are significantly different from their diaryl counterparts. nih.govresearchgate.net The introduction of a nitrogen atom in a pyridine ring, for instance, provides a new site for hydrogen bonding, potentially leading to more complex and robust supramolecular architectures. acs.org

Table 2: Examples of Structural Derivatization Strategies

| Strategy | Modification Example | Target Property for Investigation |

|---|---|---|

| Substituent Modification | Replace -NO2 with -CN | Electronic properties, N-H acidity, hydrogen bond strength |

| Positional Isomerism | Move -OEt from para to meta position | Molecular geometry, crystal packing, supramolecular motifs |

| Heteroatom Introduction | Replace 4-ethoxyphenyl with pyridin-4-yl | Intermolecular interactions, hydrogen bonding patterns, solubility |

Precursor-Based Synthetic Pathways

The synthesis of this compound is primarily achieved through well-established precursor-based methodologies. These pathways are centered on the formation of the urea linkage by combining two key aromatic precursors, an amine and an isocyanate, or by generating the isocyanate in situ. The most direct and widely utilized approach involves the reaction between 4-ethoxyaniline and 4-nitrophenyl isocyanate.

The fundamental reaction for the synthesis of this compound involves the nucleophilic addition of the amino group of 4-ethoxyaniline to the electrophilic carbonyl carbon of 4-nitrophenyl isocyanate. This reaction is typically carried out in an inert solvent. The general scheme for this synthesis is depicted below:

Reaction Scheme:

Synthesis of Precursor: 4-Ethoxyaniline

4-Ethoxyaniline, a crucial primary amine for this synthesis, can be prepared through several methods. One common industrial method is the ethylation of p-aminophenol. chembk.com Another significant pathway is the reduction of p-nitrophenyl ethyl ether. chembk.com

Synthesis of Precursor: 4-Nitrophenyl Isocyanate

4-Nitrophenyl isocyanate is a key reagent and can be synthesized from p-nitroaniline. The classical method involves the reaction of p-nitroaniline with phosgene in an inert solvent like ethyl acetate. orgsyn.org Due to the high toxicity of phosgene, safer alternatives such as triphosgene are often employed. mdpi.com The reaction with phosgene initially forms p-nitroaniline hydrochloride, which then reacts further to yield the isocyanate. orgsyn.org

The following table summarizes the key precursors and their synthetic routes:

| Precursor Name | Structure | Common Synthetic Method | Starting Materials |

| 4-Ethoxyaniline |  | Ethylation of p-aminophenol | p-Aminophenol, Ethyl chloride |

| 4-Nitrophenyl isocyanate |  | Phosgenation of p-nitroaniline | p-Nitroaniline, Phosgene (or triphosgene) |

Detailed Research Findings on Diaryl Urea Synthesis

Research into the synthesis of diaryl ureas, the class of compounds to which this compound belongs, has led to the development of various efficient protocols. One-pot syntheses, where the isocyanate is generated in situ from an amine and a carbonylating agent like triphosgene, followed by the addition of the second amine, are common. mdpi.com For instance, an amine can be reacted with triphosgene in the presence of a base like triethylamine (B128534) to form an aryl isocyanate, which then reacts with another amine to form the unsymmetrical diaryl urea. mdpi.com

Microwave-assisted synthesis has also been explored as a method to accelerate the reaction and improve yields. beilstein-journals.org These methods often involve the reaction of an alkyl halide with sodium azide (B81097) to form an azide, which then undergoes a Staudinger-aza-Wittig reaction in the presence of a phosphine (B1218219) and carbon dioxide to generate the isocyanate, followed by reaction with an amine. beilstein-journals.org

The reaction conditions for the synthesis of diaryl ureas can vary depending on the specific precursors and the chosen methodology. The table below provides a general overview of typical reaction conditions.

| Parameter | Typical Conditions |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF) researchgate.netnih.gov |

| Temperature | Room temperature to reflux nih.govmui.ac.ir |

| Catalyst | Often not required for isocyanate-amine reaction; base (e.g., triethylamine) used for in situ isocyanate generation mdpi.com |

| Reaction Time | Varies from minutes to several hours beilstein-journals.orgnih.gov |

Crystallographic Investigations and Supramolecular Assembly of 1 4 Ethoxyphenyl 3 4 Nitrophenyl Urea

Single Crystal X-ray Diffraction Analysis of 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea and its Congeners

Elucidation of Molecular Conformation and Torsional Angles

The molecular conformation of diaryl ureas is characterized by the relative orientation of the two aromatic rings with respect to the central urea (B33335) moiety. In the case of this compound, the key conformational descriptors are the torsional angles that define the twist of the phenyl rings relative to the planar urea backbone.

Based on analyses of closely related structures, such as 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea and 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea (B12006633), the molecule is expected to be nearly planar. bldpharm.comresearchgate.net The central urea fragment itself typically adopts a trans-cis conformation of the N-H bonds relative to the carbonyl group. The two aromatic rings, however, are generally twisted out of the urea plane. The dihedral angle between the mean planes of the 4-ethoxyphenyl ring and the 4-nitrophenyl ring is a critical parameter. In similar compounds, this angle is typically small, often less than 10 degrees, indicating a relatively coplanar arrangement. bldpharm.comresearchgate.net For instance, in 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, the interplanar angle is a mere 6.51(9)°. researchgate.net

The primary torsional angles define the rotation around the N-C(aryl) bonds. It is anticipated that these angles in this compound would be significant, preventing full planarity of the molecule due to steric hindrance.

Table 1: Representative Torsional and Dihedral Angles in Congeners of this compound Note: Data presented is for analogous compounds and is illustrative of expected values for the title compound.

| Compound | Torsion Angle 1 (°) (C-N-C-C) | Torsion Angle 2 (°) (C-N-C-C) | Dihedral Angle between Phenyl Rings (°) | Reference |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea | -165.69 (11) | 178.39 (11) | 8.70 (7) | bldpharm.com |

| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea | - | - | 6.51 (9) | researchgate.net |

Quantitative Analysis of Intramolecular Geometric Parameters

The intramolecular bond lengths and angles within this compound are expected to conform to standard values for diaryl urea structures. The C=O double bond of the urea group will exhibit a typical length of approximately 1.25 Å. The C-N bonds within the urea moiety are expected to be around 1.35-1.40 Å, indicating partial double bond character due to resonance.

The geometry around the nitrogen atoms is trigonal planar. The bond lengths and angles within the ethoxy and nitro functional groups, as well as the phenyl rings, are anticipated to be within normal ranges. For example, the C-O-C angle of the ether linkage and the O-N-O angle of the nitro group will adopt values typical for these functionalities. Detailed bond lengths and angles for a representative congener are provided below to illustrate the expected values.

Table 2: Selected Intramolecular Bond Lengths and Angles for a Representative Congener Note: Data for 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea is shown as an example. bldpharm.com

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| C=O Bond Length | 1.245 (2) | N-C-N Angle | 113.3 (1) |

| Urea C-N1 Bond Length | 1.365 (2) | O=C-N1 Angle | 123.4 (2) |

| Urea C-N2 Bond Length | 1.378 (2) | O=C-N2 Angle | 123.3 (2) |

| N-C(nitrophenyl) Bond Length | 1.411 (2) | C-N-C(urea) Angle | 127.1 (1) |

| N-C(chlorophenyl) Bond Length | 1.415 (2) | C-N-C(urea) Angle | 125.9 (1) |

Supramolecular Architectures Directed by Intermolecular Interactions

The assembly of individual molecules into a stable, three-dimensional crystal lattice is governed by a variety of non-covalent intermolecular forces. In diaryl ureas, hydrogen bonding and π-π stacking are the dominant interactions that direct the supramolecular architecture.

Analysis of Hydrogen Bonding Networks (N–H···O, C–H···O)

The urea group is a powerful hydrogen bonding motif, acting as both a hydrogen bond donor (via the two N-H groups) and an acceptor (via the carbonyl oxygen). In the crystal structures of N-aryl-N'-4-nitrophenyl ureas, two primary hydrogen-bonding patterns are observed.

Urea Tape Motif : This involves the formation of a classic one-dimensional chain where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule, and this is reciprocated, forming a robust R²₂(8) graph set motif.

Urea-Nitro/Solvent Motif : In this alternative arrangement, particularly common in ureas with strongly electron-withdrawing groups like the 4-nitrophenyl group, the N-H donors bypass the urea carbonyl and instead form hydrogen bonds with the oxygen atoms of the nitro group (N-H···O-N-O) or with a solvent molecule if present. bldpharm.com The urea carbonyl in these structures is then typically an acceptor for weaker C-H···O interactions. bldpharm.com

Given the presence of the 4-nitrophenyl group, it is highly probable that this compound would exhibit the urea-nitro hydrogen bonding pattern, forming chains or more complex networks through N-H···O(nitro) interactions. Weaker C-H···O interactions, involving aromatic C-H donors and the urea or nitro oxygen acceptors, would further stabilize this network.

Table 3: Representative Hydrogen Bond Geometries in N-Aryl-N'-4-nitrophenyl Urea Congeners Note: Data presented is for analogous compounds and is illustrative of expected values for the title compound.

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|

| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea | N-H···O(nitro) | 2.890 (2) | 170 (2) | researchgate.net |

| N-H···O(nitro) | 3.157 (2) | 168 (2) | ||

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea | N-H···O(nitro) | 2.929 (2) | 158 (2) | bldpharm.com |

| N-H···O(nitro) | 3.150 (2) | 161 (2) |

Role of π-Stacking and Aromatic Interactions (C–H···π) in Crystal Packing

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are crucial for the stabilization of the crystal lattice. These interactions typically occur in an offset or parallel-displaced fashion rather than a direct face-to-face overlap. The electron-poor 4-nitrophenyl ring can interact favorably with the relatively electron-rich 4-ethoxyphenyl ring of an adjacent molecule.

Furthermore, interactions involving the nitro group and an aromatic ring (nitro-π interactions) can also contribute to the packing. Weaker C-H···π interactions, where a hydrogen atom from an ethoxy group or a phenyl ring interacts with the face of an adjacent aromatic ring, are also expected to play a role in consolidating the three-dimensional structure.

Crystal Engineering Principles Applied to Diarylureas

Design and Analysis of Co-crystals and Multi-component Solids

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. nih.gov Diarylureas are excellent candidates for co-crystal formation due to their capacity to act as both hydrogen bond donors and acceptors. nih.gov They can form multi-component solids with other molecules, known as co-formers, that have complementary hydrogen bonding sites.

The design of diarylurea co-crystals often involves selecting co-formers that can interrupt or decorate the primary urea-urea hydrogen-bonded chain. For instance, strong H-bond acceptors like dimethyl sulfoxide (B87167) (DMSO) have been shown to co-crystallize with various diarylureas. nih.gov In these cases, the DMSO molecule typically accepts hydrogen bonds from the two N-H groups of the urea, forming a discrete 1:1 complex. This interaction can lead to significantly different crystal packing compared to the pure diarylurea.

A study on diarylurea derivatives, including those with structures analogous to sorafenib (B1663141) and regorafenib, demonstrated a robust procedure for forming DMSO co-crystals (solvates). nih.govacs.org The research revealed that these diarylureas consistently bonded with DMSO in a 1:1 stoichiometry, highlighting a predictable supramolecular synthon. nih.govacs.org The formation of these co-crystals can be influenced by the electronic nature of the substituents on the aryl rings. For a molecule like this compound, the electron-withdrawing nitro group would enhance the hydrogen-bond donating capacity of the adjacent N-H group, making it a prime site for interaction with a strong acceptor co-former.

The table below summarizes findings from a study on the co-crystallization of diarylurea drugs with DMSO, illustrating the common 1:1 stoichiometry.

| Diarylurea Compound | Co-former | Stoichiometry | Result |

| Sorafenib | DMSO | 1:1 | Co-crystal obtained |

| Donafenib | DMSO | 1:1 | Co-crystal obtained |

| Deuregorafenib | DMSO | 1:1 | Co-crystal obtained |

| Compound 6 (a diarylurea) | DMSO | 1:1 | Co-crystal obtained |

| Compound 7 (a diarylurea) | DMSO | 1:1 | Co-crystal obtained |

| Data sourced from a study on typical diarylurea drugs and their derivatives. nih.gov |

Polymorphism and Pseudopolymorphism Studies in Solid-State Forms

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct properties. rsc.org Diarylureas are known to exhibit polymorphism, which often arises from different arrangements of the fundamental hydrogen-bonded chains or variations in the molecular conformation (e.g., rotation around the C-N bonds).

A pertinent example is 1,3-bis(m-nitrophenyl)urea (MNPU), which exists in at least two polymorphic forms, α and β. rsc.org These forms have different colors and nonlinear optical properties, which are directly linked to their crystal structures. The α-form is centrosymmetric, while the β-form is non-centrosymmetric. This difference in symmetry arises from distinct molecular conformations and hydrogen-bonding patterns. The study concluded that the twisted conformation between the nitro and urea groups could be responsible for the color change between the polymorphs. rsc.org

For this compound, one could anticipate the possibility of polymorphism due to the conformational flexibility of the ethoxy group and potential for different hydrogen-bonding motifs involving the nitro group. The nitro group's oxygen atoms can act as alternative hydrogen bond acceptors, potentially leading to different packing arrangements and, consequently, different polymorphs.

The crystallographic data for the two polymorphs of the related compound 1,3-bis(m-nitrophenyl)urea (MNPU) are presented below.

| Parameter | MNPU (α-form) | MNPU (β-form) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | C2 |

| a (Å) | - | 20.95(1) |

| b (Å) | - | 4.712(3) |

| c (Å) | - | 6.715(4) |

| β (°) | - | 104.96(5) |

| Z | - | 2 |

| Key Feature | Centrosymmetric | Non-centrosymmetric |

| Data for the β-form of MNPU. The α-form is noted as centrosymmetric. rsc.org |

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (forming solvates or hydrates), is also a common phenomenon for diarylureas. The formation of such solvates is dependent on the solvent used during crystallization and the ability of the solvent molecule to form favorable interactions within the crystal lattice.

Self-Assembly Mechanisms in Solution and Solid States

The self-assembly of diarylureas is primarily driven by the formation of strong and directional N-H···O hydrogen bonds. In the solid state, this interaction leads to the formation of a characteristic one-dimensional tape or chain structure. rsc.org The molecules within this tape are typically coplanar to maximize the hydrogen bonding interactions. The nature and position of the substituents on the phenyl rings then play a crucial role in how these tapes pack together to form the final three-dimensional crystal lattice.

In this compound, the primary self-assembly motif is expected to be the classic urea tape. The subsequent packing of these tapes will be influenced by weaker interactions, such as C-H···O, C-H···π, and potentially π-π stacking interactions between the aromatic rings. The electron-rich ethoxy-substituted ring and the electron-poor nitro-substituted ring could favor an offset π-π stacking arrangement.

In solution, the self-assembly process is more dynamic. The diarylurea molecules exist in equilibrium with various aggregated states. The extent of aggregation and the stability of the aggregates depend on the solvent, concentration, and temperature. In non-polar solvents, the propensity for hydrogen bonding and self-assembly is higher, whereas polar solvents can compete for the hydrogen bonding sites of the urea, leading to less aggregation.

Influence of Solvent Effects on Crystallization and Supramolecular Assembly

The choice of solvent is a critical parameter in the crystallization of molecular solids, as it can significantly influence the outcome, including the resulting polymorph, crystal habit (morphology), and the potential formation of solvates. mdpi.commdpi.com The solvent's properties, such as polarity, viscosity, and its ability to act as a hydrogen bond donor or acceptor, all play a role. mdpi.comwhiterose.ac.uk

For diarylureas, solvents can affect crystallization in several ways:

Polymorphic Selectivity: Different solvents can stabilize different molecular conformations or supramolecular assemblies in solution, leading to the nucleation and growth of different polymorphs. For example, a study on the crystallization of a complex organic molecule showed that polar solvents like acetone (B3395972) produced plate-like crystals of one polymorph, while less polar toluene (B28343) yielded needle-like crystals of the same polymorph, and a protic solvent like ethanol (B145695) favored a different, more stable polymorph. whiterose.ac.uk

Solvate Formation: As discussed in pseudopolymorphism, if the solvent molecule can be favorably incorporated into the crystal lattice through hydrogen bonding or other interactions, a solvate may form. nih.gov A study on pyriproxyfen (B1678527) demonstrated that the crystal morphology changed from lamellar to shuttle-like as the carbon chain length of the alcohol solvent was increased, illustrating the subtle yet significant impact of the solvent structure. mdpi.com

The table below illustrates how solvent polarity can influence crystal morphology, based on general findings for organic compounds.

| Solvent Type | Typical Crystal Habit | Rationale |

| Polar Aprotic (e.g., Acetone) | Plate-like | Stronger interactions with specific faces can inhibit growth in one dimension. whiterose.ac.uk |

| Non-polar (e.g., Toluene) | Needle-like / Prismatic | Weaker, less specific interactions allow for more uniform growth rates. whiterose.ac.uk |

| Polar Protic (e.g., Ethanol) | Can favor more stable polymorphs | Strong H-bonding with solute can disrupt formation of metastable forms and favor thermodynamically stable structures. whiterose.ac.uk |

Based on a thorough review of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not present in the public domain. While extensive research exists on the methodologies outlined, such as Density Functional Theory (DFT) and various molecular analyses, these have been applied to analogous, but distinct, diaryl urea derivatives.

General studies on the class of diaryl ureas confirm their significance, particularly as kinase inhibitors in medicinal chemistry. nih.govresearchgate.net These studies often employ computational methods to understand structure-activity relationships and binding modes with proteins. nih.govresearchgate.netnih.gov For instance, research highlights that the urea moiety's N-H groups act as effective hydrogen bond donors, while the carbonyl oxygen is an excellent acceptor, facilitating strong binding to biological targets. researchgate.net Nonbonded π-interactions, such as π-π stacking, are also crucial for the molecular recognition and binding affinity of these compounds. nih.gov

Computational investigations, including DFT calculations, have been successfully performed on structurally similar molecules, providing valuable insights into their properties. For example, studies on compounds like 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea and 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea have detailed their optimized geometries, electronic properties, and intermolecular interactions through techniques like Hirshfeld surface analysis and molecular docking. researchgate.netnih.govmdpi.com These analyses typically reveal the planarity of the molecular structure, the distribution of electronic charge, and the reactive sites within the molecule. nih.govmdpi.com

However, specific data points for this compound—such as its precise optimized geometry, HOMO-LUMO energy gap, molecular electrostatic potential map, NBO analysis results, and global reactivity descriptors—are not available in the published research. Without dedicated studies on this exact compound, a scientifically accurate article adhering to the requested detailed outline cannot be generated.

Computational and Theoretical Chemistry Studies of 1 4 Ethoxyphenyl 3 4 Nitrophenyl Urea

Spectroscopic Property Prediction and Validation

Theoretical Vibrational Spectroscopy (IR, Raman) for Mode Assignment and Interpretation

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a cornerstone for interpreting experimental Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can assign specific vibrational modes to the observed spectral bands.

For 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would predict the vibrational frequencies and intensities. These theoretical spectra serve as a benchmark for comparison with experimental data. Key vibrational modes of interest include:

N-H Stretching: The two N-H groups in the urea (B33335) bridge are expected to show distinct stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The exact positions can be influenced by intermolecular and intramolecular hydrogen bonding. bldpharm.com

C=O Stretching (Amide I band): The urea carbonyl group gives rise to a strong absorption band, which is one of the most characteristic peaks in the IR spectrum. Its position is sensitive to the electronic environment and hydrogen bonding.

NO₂ Vibrations: The nitro group exhibits symmetric and asymmetric stretching vibrations, which are typically strong and found in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-O-C Stretching: The ethoxy group introduces asymmetric and symmetric stretching modes of the C-O-C linkage.

Aromatic Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes of the two phenyl rings contribute to the fingerprint region of the spectra.

The potential energy distribution (PED) analysis is often employed in these studies to quantify the contribution of individual internal coordinates to each normal mode, ensuring an unambiguous assignment of the vibrational bands. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for Diaryl Urea Moieties This table is illustrative, based on typical values for related compounds, as specific published data for this compound is not available.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Stretching of the N-H bonds of the urea linker. |

| N-H Symmetric Stretch | ~3350 | Stretching of the N-H bonds of the urea linker. |

| C=O Stretch (Amide I) | ~1680 | Carbonyl group vibration, sensitive to H-bonding. |

| NO₂ Asymmetric Stretch | ~1550 | Asymmetric stretching of the nitro group. |

| C-N Stretch / N-H Bend | ~1530 | Coupled vibration of the urea backbone. |

| NO₂ Symmetric Stretch | ~1340 | Symmetric stretching of the nitro group. |

Computational NMR Chemical Shift Analysis

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations provide a direct link between the electronic structure and the magnetic environment of the nuclei.

Theoretical predictions for this compound would involve:

Optimization of the ground state geometry.

Calculation of the magnetic shielding tensors using the GIAO method.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain chemical shifts (δ).

The calculated shifts can then be compared with experimental data to validate the proposed structure. Key expected findings from a computational NMR analysis would include:

¹H NMR: The protons of the N-H groups are expected to appear as downfield singlets, with their chemical shifts being highly dependent on solvent and concentration due to hydrogen bonding. Aromatic protons would show characteristic splitting patterns for para-substituted rings. The ethoxy group would display a triplet and a quartet.

¹³C NMR: The carbonyl carbon of the urea moiety would be the most downfield signal. The carbon atoms attached to the nitro and ethoxy groups would also be significantly shifted due to the strong electron-withdrawing and electron-donating effects, respectively.

Comparing theoretical and experimental NMR data allows for a precise assignment of all signals in the spectra. sigmaaldrich.com

UV-Vis Absorption and Time-Dependent DFT (TD-DFT) Studies of Electronic Transitions

To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. arxiv.org This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum.

A TD-DFT study on this compound, typically performed with functionals like B3LYP or CAM-B3LYP, would reveal: nist.gov

Maximum Absorption Wavelengths (λₘₐₓ): The calculated excitation energies are used to predict the λₘₐₓ values.

Oscillator Strengths (f): These values predict the intensity of the electronic transitions.

Nature of Transitions: Analysis of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) helps characterize the transitions, such as π → π* or intramolecular charge transfer (ICT).

For this molecule, a significant ICT is expected from the electron-donating ethoxyphenyl group (donor) to the electron-withdrawing nitrophenyl group (acceptor) through the urea bridge. This ICT band would likely be the lowest energy transition, appearing at the longest wavelength in the UV-Vis spectrum. mdpi.com The choice of solvent can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. researchgate.net

Table 2: Predicted Electronic Transition Properties from a Representative TD-DFT Calculation This table is illustrative, based on typical values for related compounds, as specific published data for this compound is not available.

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~350-380 | > 0.5 | HOMO → LUMO (Intramolecular Charge Transfer) |

| S₀ → S₂ | ~280-300 | ~0.3 | π → π* (Localized on phenyl rings) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.org An MD simulation of this compound would model the atomic motions based on a classical force field.

Such simulations, often performed in a solvent box (e.g., water or DMSO), can provide insights into:

Conformational Flexibility: Exploring the rotational freedom around the C-N bonds of the urea linker and the phenyl rings to identify the most stable conformations in solution.

Solvation Structure: Analyzing the radial distribution functions between the solute's atoms (e.g., urea oxygen, N-H protons, nitro oxygens) and solvent molecules to understand how the molecule is solvated.

Hydrogen Bonding Dynamics: Studying the formation and breaking of intermolecular hydrogen bonds with the solvent and intramolecular hydrogen bonds, which are crucial for the molecule's structure and properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Supramolecular Traits

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. For a series of diaryl urea derivatives, a QSPR model could be developed to predict properties based on calculated molecular descriptors.

For this compound, relevant descriptors could be calculated using DFT, including:

Electronic Descriptors: HOMO-LUMO gap, dipole moment, and atomic charges.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Total energy and electrostatic potential.

These descriptors could then be used in a regression analysis to build a model predicting properties like receptor binding affinity or supramolecular assembly behavior. Diaryl ureas are known for their ability to form strong, directional hydrogen bonds, making them excellent candidates for forming predictable supramolecular structures. nih.gov QSPR can help in designing new derivatives with tailored electronic and self-assembly characteristics.

Advanced Spectroscopic Characterization Techniques for Understanding Molecular Interactions of 1 4 Ethoxyphenyl 3 4 Nitrophenyl Urea

Solid-State Nuclear Magnetic Resonance (NMR) for Probing Crystal Structures and Dynamics

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for providing atom-specific information about the local structure, polymorphism, and dynamics in crystalline and amorphous solids. nih.govnih.gov Unlike diffraction methods that rely on long-range order, SSNMR probes the local environment of each nucleus, making it exceptionally sensitive to subtle changes in crystal packing and intermolecular interactions. nih.gov For 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea, techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) are invaluable.

The ¹³C chemical shifts are highly sensitive to the molecular conformation and packing. The carbonyl carbon (C=O) of the urea (B33335) group is a particularly effective probe; its chemical shift can vary by several ppm depending on the strength and geometry of the hydrogen bonds it accepts. researchgate.net Similarly, the chemical shifts of the aromatic carbons, especially those bonded to the nitrogen atoms or the ethoxy and nitro groups, are influenced by the electronic environment and intermolecular contacts. mdpi.com ¹⁵N SSNMR, though more challenging due to the low natural abundance and gyromagnetic ratio of the nucleus, provides direct insight into the hydrogen bonding environment of the two distinct nitrogen atoms in the urea linkage.

By combining SSNMR data with computational methods like density functional theory (DFT), a process known as NMR crystallography can be employed to refine crystal structures or even solve them when single crystals suitable for diffraction are unavailable. nih.gov Furthermore, measuring NMR relaxation times and performing variable temperature experiments can reveal information about molecular dynamics, such as the rotation of the phenyl rings or motions within the ethoxy tail.

| Atom/Group | Technique | Expected Chemical Shift (δ) / ppm | Information Gleaned |

|---|---|---|---|

| Urea Carbonyl (C=O) | ¹³C CP/MAS | 155 - 165 | Highly sensitive to N-H···O=C hydrogen bond strength and number of bonds. A downfield shift (higher ppm) typically indicates stronger hydrogen bonding. researchgate.net |

| Aromatic C (ipso to -NO₂) | ¹³C CP/MAS | ~145 - 150 | Reflects the strong electron-withdrawing effect of the nitro group. Sensitive to torsional angle and crystal packing. |

| Aromatic C (ipso to -OC₂H₅) | ¹³C CP/MAS | ~150 - 160 | Reflects the electron-donating nature of the ethoxy group. |

| Urea Nitrogens (N-H) | ¹⁵N CP/MAS | 80 - 100 | Directly probes the electronic environment of the urea nitrogens. Different shifts for N-H adjacent to the ethoxyphenyl vs. nitrophenyl group are expected, influenced by hydrogen bonding. meihonglab.com |

| Ethoxy Group (-OCH₂CH₃) | ¹³C CP/MAS | CH₂: ~65, CH₃: ~15 | Can indicate conformational ordering or disorder within the crystal lattice. Dynamic motion can be probed by relaxation studies. |

Advanced Infrared (FT-IR) and Raman Spectroscopy for Intermolecular Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is exceptionally adept at studying intermolecular hydrogen bonds, particularly the robust N-H···O=C interactions that define the structure of urea-based compounds. scispace.com The frequencies of specific vibrational modes are directly affected by the strength of these interactions.

In this compound, the primary vibrational modes of interest are:

N-H Stretching (νN-H): In a non-hydrogen-bonded (e.g., in a very dilute solution in a non-polar solvent), the N-H stretch appears as a sharp band around 3400-3500 cm⁻¹. msu.edu In the solid state, the formation of N-H···O=C hydrogen bonds weakens the N-H bond, causing a significant red-shift (shift to lower frequency) and broadening of this band, typically to the 3200-3350 cm⁻¹ region. researchgate.net

C=O Stretching (Amide I band): The carbonyl stretch is very intense in the IR spectrum. A "free" carbonyl group absorbs around 1690 cm⁻¹. mdpi.com When this oxygen atom acts as a hydrogen bond acceptor, the C=O bond is weakened, resulting in a pronounced red-shift of the Amide I band to approximately 1620-1660 cm⁻¹. mdpi.comnih.gov The extent of this shift correlates with the strength of the hydrogen bond.

N-H Bending coupled with C-N Stretching (Amide II band): This mode, found around 1515–1605 cm⁻¹, is also sensitive to hydrogen bonding. nih.gov Unlike the stretching modes, the N-H bending vibration is typically shifted to a higher frequency (blue-shifted) upon hydrogen bond formation.

Raman spectroscopy serves as a complementary technique. While the highly polar C=O and N-H bonds give strong signals in IR, more symmetric vibrations, such as those of the phenyl rings, are often stronger in Raman spectra. scispace.com This allows for a more complete vibrational analysis of the entire molecular structure and its response to crystal packing forces.

| Vibrational Mode | Typical "Free" Frequency (cm⁻¹) | Expected H-Bonded Frequency (cm⁻¹) | Effect of Hydrogen Bonding |

|---|---|---|---|

| N-H Stretch | ~3450 | 3200 - 3350 | Significant red-shift and band broadening, indicating strong N-H···O interaction. researchgate.netnih.gov |

| C=O Stretch (Amide I) | ~1690 | 1620 - 1660 | Strong red-shift as the C=O group acts as an H-bond acceptor. mdpi.com |

| N-H Bend (Amide II) | ~1550 | 1560 - 1600 | Blue-shift due to constrained bending motion. nih.gov |

| NO₂ Asymmetric Stretch | ~1550 | ~1500-1530 | Red-shift, sensitive to electronic effects and intermolecular interactions. |

| C-O-C Asymmetric Stretch | ~1250 | ~1245 | Slight shift, sensitive to conformation of the ethoxy group. |

Ultrafast Spectroscopy for Investigating Excited State Dynamics and Charge Transfer

This compound is a classic example of a donor-π-acceptor (D-π-A) molecule. The ethoxyphenyl group acts as an electron donor (D) and the nitrophenyl group serves as a strong electron acceptor (A), connected by a urea π-bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process in materials for nonlinear optics and photovoltaics. rsc.orgacs.org Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA), are essential for mapping these processes which occur on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales. researchgate.net

The typical photophysical pathway is as follows:

Photoexcitation: Absorption of a photon promotes the molecule from the ground state (S₀) to a locally excited (LE) singlet state (S₁).

Intramolecular Charge Transfer (ICT): From the LE state, an electron rapidly transfers from the donor (ethoxyphenyl) side to the acceptor (nitrophenyl) side. This process is often accompanied by structural reorganization, such as twisting around the phenyl-nitrogen bonds, to stabilize the resulting charge-separated state, known as a twisted intramolecular charge transfer (TICT) state. uci.edu The ICT process for similar nitroaromatic systems can be exceptionally fast, occurring in hundreds of femtoseconds. researchgate.netnih.gov

Relaxation: The TICT state can then relax back to the ground state via fluorescence or non-radiative pathways. The dynamics are highly sensitive to the solvent environment; polar solvents can stabilize the charge-separated TICT state, often leading to longer lifetimes and red-shifted emission. rsc.orguci.edu

An fs-TA experiment would reveal distinct spectral signatures: a negative signal (bleach) corresponding to the depletion of the ground state, a positive signal from excited-state absorption (ESA) of the LE and TICT states, and potentially a stimulated emission signal from the fluorescent state. researchgate.net By tracking the rise and decay times of these signals, a complete kinetic model of the charge transfer and relaxation dynamics can be constructed. nih.gov

| Process | Transient Species | Expected Timescale | Spectroscopic Signature (in fs-TA) |

|---|---|---|---|

| Photoexcitation | Locally Excited (LE) State | < 100 fs | Instantaneous ground-state bleach (GSB) and appearance of excited-state absorption (ESA). |

| Intramolecular Charge Transfer | Twisted ICT (TICT) State | 200 fs - 10 ps | Decay of the LE state's ESA and rise of a new, often red-shifted, ESA corresponding to the TICT state. researchgate.netuci.edu |

| Vibrational Cooling/Solvent Relaxation | Solvated TICT State | 1 - 50 ps | Spectral shift (usually a blue-shift) of the ESA band as the excited molecule and surrounding solvent molecules relax. rsc.org |

| Intersystem Crossing | Triplet State (T₁) | > 100 ps | Potential rise of a long-lived ESA feature as population transfers from the singlet (TICT) to the triplet manifold. rsc.org |

| Decay to Ground State | Ground State (S₀) | 100 ps - nanoseconds | Decay of all ESA signals and recovery of the GSB. |

Dielectric Spectroscopy for Understanding Molecular Reorientations and Dipole Moments

Dielectric spectroscopy measures the response of a material to an external oscillating electric field, providing profound insights into molecular motion and polarization phenomena. numberanalytics.comtaylorandfrancis.com It probes the reorientation of permanent and induced molecular dipoles. This compound is a highly polar molecule, possessing significant dipole moments associated with the urea, nitro, and ethoxy functional groups. The collective alignment and motion of these dipoles give rise to a measurable dielectric response.

In a typical experiment, the complex permittivity (ε*) is measured over a wide range of frequencies. The resulting spectra often show distinct relaxation processes, which appear as peaks in the dielectric loss (ε''). anton-paar.com For a molecular solid like the title compound, these processes can be assigned to specific molecular motions:

α-Relaxation (Alpha): This is the primary relaxation process observed near the glass transition temperature. It corresponds to the large-scale, cooperative reorientation of entire molecules, which is strongly hindered by the intermolecular hydrogen-bonding network. ruc.dk The strong hydrogen bonds in the urea structure would be expected to result in a very slow α-relaxation time. aps.orgacs.org

By analyzing the temperature dependence of the relaxation times, the activation energies for these molecular motions can be determined, providing quantitative data on the energy barriers for reorientation and the strength of the intermolecular forces. researchgate.net

| Relaxation Process | Associated Molecular Motion | Expected Frequency Range | Information Obtained |

|---|---|---|---|

| α-Relaxation | Cooperative reorientation of whole molecules (structural relaxation). | Low frequency (Hz - kHz) | Dynamics of the hydrogen-bonded network; related to the glass transition. Provides insight into the collective viscosity of the material. ruc.dk |

| β-Relaxation | Intramolecular rotation of larger segments, e.g., phenyl ring flips. | Intermediate frequency (kHz - MHz) | Energy barriers for internal rotations, providing information on steric hindrance and local packing. numberanalytics.com |

| γ-Relaxation | Localized motion of small groups, e.g., ethoxy tail wagging/rotation. | High frequency (MHz - GHz) | Flexibility of terminal groups within the crystal lattice. |

| Conductivity | Translational motion of charge carriers (ionic impurities). | Very low frequency (< Hz) | Information on material purity and charge transport, which can obscure relaxation peaks at low frequencies. arxiv.org |

Nonlinear Optical Nlo Properties and Chromophore Design Principles for 1 4 Ethoxyphenyl 3 4 Nitrophenyl Urea Analogues

Theoretical Assessment of First Hyperpolarizability (β₀) and Polarizability (α₀)

The NLO response of a molecule is fundamentally quantified by its polarizability (α) and, more importantly for second-order effects, its first hyperpolarizability (β). Theoretical quantum chemical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard methods for predicting these properties. nih.govnih.gov These calculations allow for the systematic evaluation of molecular structures before their synthesis, providing crucial insights into their potential NLO activity. mdpi.com The magnitude of the first hyperpolarizability (β) is a key determinant of a system's NLO efficacy. nih.gov

For D-π-A systems, the calculated values for static polarizability (α₀) and static first hyperpolarizability (β₀) are benchmarked against reference compounds like urea (B33335) to gauge their relative NLO efficiency. nih.govresearchgate.net While specific theoretical data for 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea is not available in the surveyed literature, studies on analogous D-π-A molecules and urea derivatives provide a strong basis for comparison. The addition of polarization and diffusion functions in the basis sets, such as in the 6-311G++(d,p) basis set, is crucial for obtaining more accurate results for hyperpolarizability. inoe.ro Theoretical investigations of various organic chromophores consistently demonstrate that molecules with strong donor and acceptor groups linked by a π-system exhibit significantly larger β values than urea. nih.govresearchgate.net For instance, certain fused-triazine derivatives have shown β values up to 24 times higher than that of urea. nih.gov

Table 1: Comparison of Theoretically Calculated NLO Properties for Urea and Analogue Chromophores This table presents representative data from theoretical studies on NLO compounds to illustrate the range of values achieved in similar systems. Values are often calculated using different DFT functionals and basis sets, such as B3LYP/6-311G**. Conversion factors are used to standardize units to electrostatic units (esu).

| Compound/System | Dipole Moment (μ) (Debye) | Mean Polarizability <α> (x 10⁻²⁴ esu) | First Hyperpolarizability <β> (x 10⁻³⁰ esu) | Reference |

| Urea (Reference) | 1.32 | ~3.3 | ~0.3 - 0.7 | nih.gov |

| Fused Triazine Derivative 1 | 2.76 | 10.75 | 4.14 | nih.gov |

| Fused Triazine Derivative 2 | 6.96 | 6.09 | 6.62 | nih.gov |

| Substituted Bis-1,3,4-Oxadiazole | - | - | >10 (55x Urea) | researchgate.net |

Structure-NLO Property Relationships in Diarylureas

Quantitative structure-activity relationship (QSAR) analyses, although often applied in drug discovery, provide a framework for correlating structural features with molecular properties. nih.govnih.govmdpi.com For NLO materials, this relationship dictates that the strength and positioning of the D and A groups, the length and nature of the π-bridge, and the planarity of the molecule are all critical factors. The urea moiety itself can act as part of the conjugated system and as an electron donor. nih.govresearchgate.net The arrangement of the phenyl rings and the torsional angles between them and the urea bridge can influence the degree of π-electron delocalization, which is essential for an efficient NLO response. nih.gov Disrupting the planarity can sometimes impact crystal packing, which is also a factor in the bulk NLO properties of a material. frontiersin.org

Influence of Electron-Donating and Electron-Withdrawing Substituents on NLO Response

The "push-pull" mechanism is fundamental to achieving a high NLO response in organic chromophores. nih.govnih.gov This effect is maximized by placing a strong electron-donating group (EDG) at one end of a π-conjugated system and a strong electron-withdrawing group (EWG) at the other. rsc.org

In This compound :

Electron-Donating Group (EDG): The 4-ethoxy group (-OCH₂CH₃) on one phenyl ring acts as a potent EDG. It donates electron density into the π-system, increasing the energy of the Highest Occupied Molecular Orbital (HOMO).

Electron-Withdrawing Group (EWG): The 4-nitro group (-NO₂) on the other phenyl ring is a powerful EWG. It withdraws electron density from the π-system, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

This strategic placement of EDG and EWG creates a significant difference in electron density across the molecule, leading to a large molecular dipole moment and, more importantly, a high first hyperpolarizability (β). nih.gov Theoretical studies confirm that systematically varying substituents from donating to withdrawing can tune the NLO response. rsc.org The resulting D-π-A system has a smaller HOMO-LUMO energy gap, which corresponds to lower energy required for electronic transitions and generally leads to enhanced NLO properties. nih.govrsc.org

Charge Transfer Characteristics and Their Role in NLO Activity

The enhanced NLO properties of push-pull molecules are a direct consequence of intramolecular charge transfer (ICT). nih.govnih.gov Upon excitation by an intense light source, electron density is redistributed from the donor end of the molecule to the acceptor end. nih.gov In This compound , this corresponds to the movement of charge from the ethoxyphenyl moiety (the donor side) towards the nitrophenyl moiety (the acceptor side).

This ICT process is visualized through Frontier Molecular Orbital (FMO) analysis. nih.gov In a typical D-π-A system, the HOMO is predominantly located on the donor and the π-bridge, while the LUMO is concentrated on the acceptor. rsc.org The spatial separation of the HOMO and LUMO upon excitation confirms the charge transfer character of the transition. rsc.orgnih.gov This light-induced redistribution of charge is the microscopic origin of the nonlinear polarization and results in a large β value. The efficiency of the ICT, and thus the NLO activity, is highly dependent on the electronic coupling between the donor, bridge, and acceptor components. rsc.org

Design Strategies for Enhanced NLO Chromophores Based on Urea Scaffolds

The diarylurea scaffold offers a versatile platform for designing new NLO materials with tailored properties. Several key strategies are employed to optimize the NLO response:

Modifying Donor and Acceptor Strength: The most direct approach is to vary the power of the EDG and EWG. Replacing the ethoxy group with a stronger donor, such as a dialkylamino group, or substituting the nitro group with a more potent acceptor, like a tricyanovinyl group, can significantly increase the hyperpolarizability. researchgate.net

Extending π-Conjugation: Increasing the length of the π-bridge between the donor and acceptor groups can enhance the NLO response. For diarylureas, this could involve incorporating moieties like thiophene (B33073) or thiazole (B1198619) into the bridge, which has been shown to be effective in other D-π-A systems. researchgate.netresearchgate.net

Tuning the Urea Bridge: The urea moiety itself can be modified. N-alkylation or N-arylation can alter the electronic properties and conformation of the bridge, influencing solubility and crystal packing, which are critical for developing practical NLO materials. frontiersin.org

Creating Complex Architectures: Moving beyond simple linear D-π-A structures, more complex designs like A-π-D-π-A or multi-branched systems can lead to even greater NLO effects. rsc.org Using the diarylurea unit as a building block in larger oligomeric or polymeric structures is another advanced strategy.

By systematically applying these design principles, researchers can fine-tune the electronic structure of diarylurea analogues to achieve superior NLO performance for next-generation photonic and optoelectronic devices.

Molecular Recognition and Sensing Mechanisms in Diarylurea Systems

Fundamental Principles of Anion and Cation Binding by Urea (B33335) Receptors

The ability of diarylurea compounds to act as receptors is primarily rooted in the hydrogen-bonding capabilities of the urea moiety. The two N-H protons of the urea group are sufficiently acidic to form strong hydrogen bonds with anionic species, acting as a hydrogen-bond donor. This interaction is the cornerstone of anion recognition by these receptors. The binding is a result of the electrostatic attraction between the partially positive hydrogen atoms of the N-H groups and the electron-rich anion.

In the case of 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea, the N-H protons are polarized, a feature enhanced by the presence of the electron-withdrawing nitro group on one of the phenyl rings. This increased acidity of the N-H protons enhances the hydrogen-bonding strength and, consequently, the anion binding affinity. mdpi.com The general mechanism of anion (A⁻) binding can be represented as follows:

While anion binding is the hallmark of diarylurea receptors, cation binding is less common and typically occurs through indirect interactions. Cations are generally not bound directly by the neutral urea core. However, in some systems, cation binding can be coupled to anion recognition, where the diarylurea receptor encapsulates the anion, and the cation associates with the resulting complex. Additionally, the aromatic rings of the diarylurea can participate in cation-π interactions, although this is less prevalent than anion binding. nist.gov

Role of Hydrogen Bonding and Aromatic Interactions in Molecular Recognition

The molecular recognition process in diarylurea systems is a synergistic interplay of multiple non-covalent interactions. While hydrogen bonding is the primary driving force for anion binding, aromatic interactions also play a crucial role in stabilizing the host-guest complex.

The two N-H groups of the urea functionality can form a bidentate hydrogen bond with anions that have a complementary geometry, such as carboxylates or oxoanions. This two-point interaction significantly enhances the stability and selectivity of the binding. rsc.org For spherical anions like halides, the urea cleft can still provide a suitable binding pocket.

π-π Stacking: The aromatic rings of the host can stack with aromatic guest molecules or even self-assemble into organized supramolecular structures.

CH-π Interactions: The C-H bonds from the ethoxy group or the aromatic rings can interact with the π-system of other molecules.

Anion-π Interactions: The electron-deficient nitrophenyl ring can interact favorably with anions.

The conformation of the diarylurea molecule is also critical. The two phenyl rings can adopt different orientations (syn or anti) relative to the urea plane, which can influence the pre-organization of the binding site and the accessibility for the guest molecule. researchgate.net

Chemodosimetric and Receptor Design Principles for Specific Analytes (mechanistic focus)

The design of diarylurea-based receptors for specific analytes often involves the incorporation of a signaling unit that produces a detectable response upon guest binding. This can be a colorimetric or fluorescent change, allowing for the use of these compounds as chemical sensors.

A key mechanistic principle in the design of chemodosimeters is an irreversible chemical reaction between the receptor and the analyte, leading to a distinct change in the system's properties. In the context of diarylureas like this compound, a common chemodosimetric approach for detecting highly basic anions, such as fluoride (B91410), is anion-induced deprotonation.

In aprotic solvents, a sufficiently basic anion can abstract a proton from the acidic N-H group of the urea or another acidic proton on the receptor. This deprotonation event leads to a significant change in the electronic structure of the molecule, often resulting in a dramatic color change. For instance, in a close analog, 1-(4-hydroxyphenyl)-3-(4-nitrophenyl)urea, the addition of fluoride ions causes deprotonation of the phenolic -OH group, leading to a visible color change. This principle can be extended to the N-H protons of the urea in the absence of a more acidic group.

The design principles for selective receptors also rely on:

Pre-organization: Creating a rigid and well-defined binding cavity that is complementary in size and shape to the target analyte.

Electronic Tuning: Modifying the electronic properties of the aryl rings to enhance the acidity of the N-H protons and thus the binding affinity.

Inclusion of Signaling Moieties: Attaching chromophores or fluorophores that are sensitive to the electronic changes occurring upon guest binding.

Influence of Substituents on Recognition Selectivity and Binding Affinity

The substituents on the aryl rings of diarylurea receptors have a profound impact on their recognition selectivity and binding affinity. By systematically varying these substituents, the electronic and steric properties of the receptor can be fine-tuned.

In this compound, the two substituents play opposing electronic roles:

The 4-Nitro Group: As a strong electron-withdrawing group, the nitro group significantly increases the acidity of the urea N-H protons through resonance and inductive effects. This enhanced acidity leads to stronger hydrogen bonds with anions and thus a higher binding affinity. mdpi.com The nitro group can also act as a hydrogen bond acceptor itself in the solid state. researchgate.net

The 4-Ethoxy Group: The ethoxy group is an electron-donating group through resonance. This has the effect of increasing the electron density on the adjacent phenyl ring and slightly reducing the acidity of the N-H proton on that side of the urea. While this might seem to weaken the binding, it can also be used to modulate the selectivity of the receptor for different anions. The alkoxy group can also influence the solubility and solid-state packing of the molecule. nih.gov

The interplay between these electron-donating and electron-withdrawing groups creates a polarized molecule with a well-defined binding pocket. The selectivity for different anions is a delicate balance of the anion's basicity, size, geometry, and the specific interactions it can form with the receptor. For instance, more basic anions will generally have higher binding affinities.

The following table summarizes the expected influence of these substituents on the properties of the diarylurea receptor:

| Substituent | Position | Electronic Effect | Influence on Anion Binding |

| Nitro (-NO₂) | para | Strong Electron-Withdrawing | Increases N-H acidity, enhances hydrogen bonding and binding affinity. |

| Ethoxy (-OCH₂CH₃) | para | Electron-Donating | Decreases N-H acidity on the adjacent nitrogen, can modulate selectivity. |

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of diarylureas has traditionally relied on methods that may involve hazardous reagents like phosgene (B1210022) or isocyanates. acs.org Future research will likely focus on developing safer and more sustainable synthetic routes. One promising avenue is the exploration of "green chemistry" principles in the synthesis of 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea and related compounds. nih.gov This could involve using less toxic starting materials, employing catalytic methods to improve efficiency, and utilizing environmentally benign solvents. nih.gov

A potential sustainable pathway could adapt existing methods, such as the reaction of an amine with a carbamate (B1207046) like 4-nitrophenyl-N-benzylcarbamate, followed by a deprotection step. bioorganic-chemistry.com Research into one-pot syntheses or flow chemistry processes could further enhance the efficiency and scalability of production while minimizing waste. The development of enzymatic or biocatalytic routes, though challenging, represents a long-term goal for achieving truly sustainable production of complex urea (B33335) derivatives.

Advanced Computational Modeling for Predicting Supramolecular Properties

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. nih.gov Future research will increasingly leverage advanced computational models, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to predict its supramolecular properties. These models can elucidate how individual molecules self-assemble through hydrogen bonding to form larger, organized structures. nih.gov

A key focus will be on accurately predicting anion binding affinities. Computational studies on similar compounds, such as N,N'-bis(4-nitrophenyl)urea, have been used to investigate the recognition of halide anions in both gas and solution phases. researchgate.net Applying these methods to this compound can predict its selectivity for various anions, guiding experimental work. Furthermore, modeling can predict how modifications to the molecular structure—for instance, changing the ethoxy group to a different alkyl chain or altering the position of the nitro group—would impact its binding capabilities and self-assembly behavior.

Rational Design of Diarylurea-Based Functional Materials with Tailored Electronic and Optical Responses

The inherent properties of diarylureas make them excellent building blocks for functional materials. nih.gov The presence of both electron-donating and electron-withdrawing groups in this compound suggests it could have interesting electronic and optical properties. Future research should focus on the rational design of materials based on this scaffold.

This involves creating derivatives with specific, tailored responses. For example, by systematically modifying the aromatic substituents, it may be possible to create materials that act as sensors for specific anions, with the binding event triggering a change in color or fluorescence. researchgate.net The urea moiety is a well-established anion-binding motif, and compounds featuring nitrophenyl groups have been successfully used in receptors for anions like dihydrogen phosphate. nih.gov By integrating this compound into polymers or onto surfaces, researchers could develop new materials for applications in environmental monitoring, chemical sensing, or even as components in electronic devices.

Mechanistic Studies of Host-Guest Interactions in Complex Chemical Environments

While computational models can predict interactions, detailed experimental studies are crucial for understanding the mechanics of host-guest binding in real-world conditions. ru.nl Future work on this compound should involve in-depth mechanistic studies of its interactions with various guest molecules, particularly anions, in complex chemical environments. rsc.org

Techniques such as Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and UV-Vis spectroscopy can provide precise data on binding affinities (Ka), stoichiometry, and the thermodynamics of complexation. aalto.fi It is important to move beyond simple solvent systems and study these interactions in competitive aqueous environments, which is more relevant for biological or environmental applications. Investigating how factors like pH, ionic strength, and the presence of competing guest molecules affect the binding efficiency and selectivity will be critical for designing robust and effective molecular receptors. aalto.fi

Integration of Machine Learning in Predicting and Optimizing Urea Compound Properties

The intersection of materials science and artificial intelligence presents a transformative frontier. Future research on diarylureas will benefit immensely from the integration of machine learning (ML). ML models can be trained on existing experimental and computational data from a wide range of urea derivatives to predict the properties of new, unsynthesized compounds. frontiersin.org

For a compound like this compound, ML could accelerate the discovery of derivatives with optimized properties. For instance, an ML model could predict the anion binding affinity or the electronic bandgap of thousands of virtual analogues, allowing scientists to focus their synthetic efforts on only the most promising candidates. Furthermore, machine learning could optimize reaction conditions for novel synthetic pathways, leading to higher yields and purity. frontiersin.org This data-driven approach has the potential to dramatically reduce the time and cost associated with developing new functional materials based on the diarylurea scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 4-ethoxyphenyl isocyanate with 4-nitroaniline derivatives. Key steps include:

- Urea Formation : Reacting isocyanate intermediates with amines under anhydrous conditions in solvents like acetonitrile or DMF .

- Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization is essential for isolating high-purity products (>95%) .

- Data Consideration : Monitor yield and purity using HPLC or TLC, adjusting solvent polarity and reaction time empirically .

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons on nitrophenyl) and δ 1.4 ppm (ethoxy CH₃) confirm substituent positions .

- ¹³C NMR : Carbonyl signals near δ 155–160 ppm verify the urea linkage .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~313 g/mol for C₁₅H₁₅N₃O₄) .

Q. What solubility and stability challenges arise with this compound in aqueous vs. organic solvents?

- Methodological Answer :